molecular formula C22H30NP B1590278 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole CAS No. 672937-60-9

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

Cat. No.: B1590278
CAS No.: 672937-60-9
M. Wt: 339.5 g/mol
InChI Key: RVFZOTGUPNHVRA-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and versatile applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a phenyl-substituted pyrrole ring, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 2-bromophenyl-1H-pyrrole with dicyclohexylphosphine. The process begins with the preparation of 2-bromophenyl-1H-pyrrole, which is achieved by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-bromophenyl-1H-pyrrole is then treated with dicyclohexylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, base reagents like cesium carbonate, and solvents such as THF and dichloromethane. Reaction conditions typically involve inert atmospheres and controlled temperatures to prevent degradation of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds or amines, which are valuable intermediates in pharmaceutical and material science applications .

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole primarily involves its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes enhance the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation . The molecular targets and pathways involved include the activation of palladium or other transition metal catalysts, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl:

    2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl:

    2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl:

Uniqueness

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is unique due to its specific structural configuration, which provides distinct steric and electronic properties. This uniqueness allows it to form highly stable complexes with transition metals, enhancing its effectiveness as a ligand in various catalytic processes. Its versatility and efficiency in promoting chemical reactions make it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFZOTGUPNHVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478367
Record name 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672937-60-9
Record name 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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